molecular formula C6H10N4 B11767499 N5,N5-Dimethylpyrimidine-2,5-diamine CAS No. 73418-85-6

N5,N5-Dimethylpyrimidine-2,5-diamine

Cat. No.: B11767499
CAS No.: 73418-85-6
M. Wt: 138.17 g/mol
InChI Key: JUSOFUJWEWGZFR-UHFFFAOYSA-N
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Description

Overview of Pyrimidine (B1678525) Derivatives in Contemporary Chemical Science

Pyrimidine derivatives are a cornerstone of contemporary chemical science, largely due to their presence in the fundamental building blocks of life, DNA and RNA, in the form of thymine, cytosine, and uracil (B121893). gsconlinepress.com This biological significance has spurred extensive research, revealing that the pyrimidine scaffold is a versatile framework for the development of a wide array of therapeutic agents. gsconlinepress.comnih.gov These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comorientjchem.org

The synthetic accessibility and the possibility of modifying the pyrimidine skeleton at various positions allow chemists to fine-tune the molecule's properties for specific applications. mdpi.com This has led to the development of numerous drugs and has established pyrimidine derivatives as a "privileged scaffold" in medicinal chemistry. gsconlinepress.comnih.gov Their applications extend beyond medicine into materials science and agrochemicals, showcasing the adaptability of the pyrimidine core. gsconlinepress.comorientjchem.org

Theoretical Framework for Investigating N5,N5-Dimethylpyrimidine-2,5-diamine

In the absence of extensive experimental data for this compound, theoretical and computational chemistry provides a powerful toolkit for preliminary investigation. cuny.edu Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to predict the molecular structure, electronic properties, and reactivity of the compound. researchgate.netaip.org These computational studies can offer insights into bond lengths, bond angles, and charge distribution, which are crucial for understanding the molecule's potential interactions. researchgate.net

Furthermore, computational models can predict spectroscopic signatures, such as NMR and IR spectra, which can aid in the future experimental characterization of this compound. nih.govresearchgate.net Molecular docking studies can also be performed to explore potential biological targets by simulating the interaction of the compound with the active sites of various enzymes and receptors. nih.gov This theoretical framework is essential for guiding synthetic efforts and prioritizing experimental research. cuny.edu

Current Research Gaps and Future Directions for this compound

Despite the broad importance of pyrimidine derivatives, a thorough review of the scientific literature reveals a significant research gap concerning this compound. While basic chemical information is available from commercial suppliers, in-depth studies on its synthesis, reactivity, and potential applications are conspicuously absent. bldpharm.comchemsrc.com Much of the available online information erroneously pertains to the pyridine (B92270) analogue, N5,N5-Dimethylpyridine-2,5-diamine, further highlighting the lack of specific data on the pyrimidine compound. ontosight.ainih.govsielc.combldpharm.com

This scarcity of information presents a clear opportunity for future research. The primary focus should be on the development of a reliable and efficient synthetic route to produce this compound in quantities suitable for comprehensive study. Following its synthesis, detailed characterization using modern spectroscopic and analytical techniques is paramount.

Future investigations should then explore the fundamental chemical reactivity of the compound, including its behavior in various reaction types. Building on the broad biological activities of pyrimidine derivatives, screening this compound for potential pharmacological properties would be a logical and promising research avenue. The exploration of this relatively untouched area of chemical space could lead to the discovery of novel applications for this intriguing pyrimidine derivative.

Interactive Data Tables

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 73418-85-6
Molecular Formula C6H10N4
Molecular Weight 138.17 g/mol
IUPAC Name This compound

Data sourced from chemical supplier databases. chemsrc.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73418-85-6

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

5-N,5-N-dimethylpyrimidine-2,5-diamine

InChI

InChI=1S/C6H10N4/c1-10(2)5-3-8-6(7)9-4-5/h3-4H,1-2H3,(H2,7,8,9)

InChI Key

JUSOFUJWEWGZFR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CN=C(N=C1)N

Origin of Product

United States

Synthetic Methodologies for N5,n5 Dimethylpyrimidine 2,5 Diamine

Established Synthetic Pathways Towards N5,N5-Dimethylpyrimidine-2,5-diamine

Established pathways for synthesizing this compound primarily rely on the modification of pre-existing pyrimidine (B1678525) rings. These methods include classical reductive amination, modern microwave-assisted reactions, and advanced continuous flow hydrogenation processes.

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. harvard.eduorganic-chemistry.org In the context of this compound synthesis, this approach would typically involve a pyrimidine precursor bearing a group that can be converted into an amine.

A plausible pathway begins with a suitable pyrimidine derivative, such as one containing a nitro or carbonyl group at the C5 position. The process involves the condensation of an appropriate pyrimidine precursor with dimethylamine (B145610), followed by in-situ reduction of the resulting iminium ion intermediate. Reagents like sodium triacetoxyborohydride (B8407120) (STAB) are particularly effective for this transformation as they are selective for the iminium ion over the carbonyl precursor and are compatible with a wide range of functional groups. harvard.eduorganic-chemistry.org Another common reducing agent is sodium cyanoborohydride, although it is highly toxic. harvard.eduresearchgate.net The reaction is typically mild and can produce high yields. harvard.edu

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and improved purity of the final product compared to conventional heating methods. nih.govfoliamedica.bg

For the synthesis of this compound, microwave irradiation can be applied to a nucleophilic aromatic substitution reaction. For instance, a precursor such as 2-amino-5-halopyrimidine could be reacted with dimethylamine in a sealed vessel under microwave heating. The high temperatures and pressures achieved can dramatically shorten the reaction time from many hours to just minutes. nih.gov Studies on related heterocyclic compounds have shown that microwave-assisted protocols can be conducted in environmentally benign solvents like ethanol (B145695) or even water, aligning with the principles of green chemistry. nih.govmdpi.com The efficiency of this method makes it highly attractive for rapid library synthesis and process optimization. researchgate.netcbiore.id

Continuous flow hydrogenation represents a state-of-the-art approach for performing reduction reactions safely and efficiently. This technique involves pumping a solution of the substrate through a heated tube packed with a heterogeneous catalyst under a stream of hydrogen gas. mdpi.com It offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher selectivity and yields.

A key application for this technology in the synthesis of this compound is the selective reduction of a nitro group. A precursor like 2-(dimethylamino)-5-nitropyrimidine could be efficiently converted to the target diamine. Catalysts such as platinum on carbon (Pt/C) are commonly used. mdpi.com The use of flow chemistry mitigates the hazards associated with handling hydrogen gas on a large scale and allows for seamless scalability from laboratory to industrial production. Research has demonstrated that additives can be used to enhance selectivity in such hydrogenations. mdpi.com

Precursor Chemistry and Intermediate Reactivity in this compound Synthesis

The choice of precursors is critical and is dictated by the selected synthetic route. For the synthesis of this compound, common starting materials are functionalized pyrimidines.

Nitro-substituted Pyrimidines: A common and cost-effective precursor is a nitropyrimidine, such as 2-amino-5-nitropyrimidine. The nitro group is a versatile functional group that can be readily reduced to an amino group under various conditions, including catalytic hydrogenation. mdpi.com The intermediate in this reduction is a nitroso species, which is rapidly converted to the hydroxylamine (B1172632) and then the amine.

Halo-substituted Pyrimidines: Pyrimidines bearing a halogen atom (e.g., Cl, Br) at the C5 position are excellent substrates for nucleophilic aromatic substitution reactions with dimethylamine. The reactivity of these precursors is influenced by the nature of the halogen and the other substituents on the pyrimidine ring.

Carbonyl-substituted Pyrimidines: For a direct reductive amination approach, a precursor like 2-amino-5-formylpyrimidine would be ideal. This aldehyde would react with dimethylamine to form an intermediate iminium ion, which is then reduced. harvard.eduorganic-chemistry.org

The reactivity of intermediates plays a crucial role. In reductive amination, the stability and electrophilicity of the iminium ion intermediate determine the reaction's success. In catalytic hydrogenation, the selective adsorption of the nitro group onto the catalyst surface without affecting other reducible groups is key to achieving high product selectivity. mdpi.comresearchgate.net

Optimization Strategies for this compound Synthetic Efficiency

Optimizing the synthesis of this compound involves fine-tuning reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Method Key Parameters for Optimization Typical Conditions/Observations
Reductive Amination Choice of reducing agent, solvent, pH, temperature.Sodium triacetoxyborohydride is often preferred for its selectivity and milder conditions. harvard.eduorganic-chemistry.org Maintaining a slightly acidic pH (around 6-7) is often crucial to favor iminium ion formation without reducing the starting carbonyl. harvard.edu
Microwave-Assisted Synthesis Microwave power, temperature, reaction time, solvent.Reaction times can be reduced from hours to minutes. foliamedica.bg Solvents with high dielectric constants are often more efficient at absorbing microwave energy. Optimization often involves finding the lowest possible temperature and time that still provides a high yield. nih.gov
Continuous Flow Hydrogenation Catalyst type, temperature, hydrogen pressure, flow rate.Catalyst screening is essential (e.g., Pt/C, Pd/C, Raney Nickel). mdpi.comresearchgate.net Lowering the flow rate increases residence time and can improve conversion. Increasing hydrogen pressure can enhance reaction rates but may reduce selectivity. mdpi.com

Comparative Analysis of this compound Synthesis Methods

Each synthetic methodology offers a unique set of advantages and disadvantages. The optimal choice depends on the specific requirements of the synthesis, such as scale, required purity, and available equipment.

Synthetic Method Advantages Disadvantages
Reductive Amination High functional group tolerance; mild reaction conditions; generally high yields. harvard.eduMay require stoichiometric amounts of hydride reagents; some reagents are toxic (e.g., NaCNBH₃). harvard.edu
Microwave-Assisted Synthesis Drastically reduced reaction times; often higher yields and purity; enhanced reaction rates. nih.govfoliamedica.bgRequires specialized microwave reactor equipment; scalability can be challenging compared to batch or flow processes.
Continuous Flow Hydrogenation Excellent control over reaction parameters; enhanced safety for hazardous reactions (e.g., hydrogenation); highly scalable and reproducible. mdpi.comHigh initial setup cost for equipment; potential for catalyst deactivation or channel clogging. mdpi.com

Chemical Transformations and Reactivity of N5,n5 Dimethylpyrimidine 2,5 Diamine

Oxidation Reactions of N5,N5-Dimethylpyrimidine-2,5-diamine

The oxidation of this compound can be accomplished using various oxidizing agents, leading to the formation of corresponding nitroso or nitro derivatives. While specific studies on this particular compound are not extensively detailed in publicly available literature, the reactivity of similar aminopyrimidines suggests that the amino groups are susceptible to oxidation. For instance, the oxidation of related diaminopyrimidines is a key step in the synthesis of various biologically active molecules. The reaction conditions for such transformations typically involve the use of agents like hydrogen peroxide or potassium permanganate. The presence of two amino groups with different electronic environments—the primary amine at the 2-position and the tertiary dimethylamino group at the 5-position—suggests that selective oxidation could be achievable under controlled conditions.

Reduction Reactions of this compound

Reduction reactions involving this compound are theoretically possible, although specific documented examples are scarce. For related aminopyrimidine compounds, reduction of nitro groups, which can be formed through oxidation of amino groups, to amines is a common transformation. This is often achieved using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. For instance, the reduction of a nitro group on a pyrimidine (B1678525) ring is a crucial step in the synthesis of various derivatives.

Substitution Reactions Involving Amino Functionalities of this compound

The amino functionalities of this compound are key to its reactivity, allowing for a range of substitution reactions. The primary amino group at the 2-position is a nucleophilic site and can participate in reactions with various electrophiles. In the broader context of diaminopyrimidines, these substitution reactions are fundamental in the construction of more complex molecular architectures. For example, the synthesis of diaminopyrimidine derivatives as focal adhesion kinase (FAK) inhibitors involves nucleophilic substitution at the pyrimidine core. nih.gov

Derivatization Strategies for this compound Analogues

The versatile structure of this compound lends itself to various derivatization strategies to produce a wide array of analogues.

N-Alkylation and Acylation Studies of this compound

N-alkylation and acylation of the amino groups are common methods for derivatization. While specific studies on this compound are limited, research on related diaminopyrimidines indicates that the primary amino group is the more likely site for these reactions. The conditions for N-alkylation often involve the use of an alkyl halide in the presence of a base. Acylation can be achieved using acyl chlorides or anhydrides. The regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the electrophile.

Cyclocondensation Reactions Utilizing this compound

The 1,2-diamine arrangement of the amino groups in this compound makes it an excellent precursor for cyclocondensation reactions, particularly in the synthesis of fused heterocyclic systems like pteridines. The condensation of pyrimidine-4,5-diamines with α-dicarbonyl compounds is a well-established method for forming the pyrazine (B50134) ring of the pteridine (B1203161) system. For example, the reaction of a pyrimidine-4,5-diamine with glyoxal (B1671930) yields the parent pteridine. thieme-connect.de This strategy is widely employed in the synthesis of various pteridine derivatives with significant biological activities. researchgate.netresearchgate.net

Mechanistic Investigations of this compound Reactivity

Detailed mechanistic investigations specifically for this compound are not extensively reported. However, the reactivity can be inferred from the general principles of pyrimidine chemistry and the electronic properties of the substituents. The pyrimidine ring is an electron-deficient system, which influences the reactivity of its substituents. The primary amino group at the 2-position is expected to be a stronger nucleophile than the tertiary amino group at the 5-position, which is influenced by both steric hindrance and the electronic effects of the methyl groups. In cyclocondensation reactions, the more nucleophilic 5-amino group of a pyrimidine-4,5-diamine typically initiates the reaction with one of the carbonyl groups of the dicarbonyl compound. thieme-connect.de

Advanced Structural Elucidation and Spectroscopic Characterization of N5,n5 Dimethylpyrimidine 2,5 Diamine

X-ray Crystallography of N5,N5-Dimethylpyrimidine-2,5-diamine and Its Derivatives

X-ray crystallography provides unparalleled insight into the precise three-dimensional atomic arrangement of a molecule in its crystalline state, defining bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, data from related pyrimidine (B1678525) derivatives offer valuable predictive information. For instance, the crystal structure of N4,N6-dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine reveals a monoclinic crystal system. nih.gov In this derivative, the pyrimidine ring is not perfectly planar with respect to its substituents, showing significant dihedral angles with the phenyl rings and the nitro group. nih.gov This suggests that in this compound, the planarity of the pyrimidine ring might be influenced by the electronic and steric effects of the dimethylamino and amino groups. Hydrogen bonding involving the 2-amino group is expected to be a dominant feature in the crystal packing of this compound, similar to what is observed in other amino-substituted pyrimidines. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures in solution.

Proton (¹H) NMR spectroscopy provides information about the electronic environment of protons in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the dimethylamino group, the amino group, and the pyrimidine ring. While specific experimental data for this compound is limited in the literature, analysis of similar structures, such as 2,5-dimethylpyridine (B147104), can provide insights into the expected chemical shifts. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
Dimethylamino (-N(CH₃)₂)2.5 - 3.5Singlet6H
Amino (-NH₂)4.5 - 6.0Broad Singlet2H
Pyrimidine Ring Protons (H4, H6)7.0 - 8.5Doublet, Doublet1H, 1H

Carbon-13 (¹³C) NMR spectroscopy probes the carbon framework of a molecule. The spectrum of this compound would display signals for the methyl carbons of the dimethylamino group and the four distinct carbons of the pyrimidine ring. The chemical shifts of the ring carbons are influenced by the nitrogen atoms and the amino substituents. Data from related heterocyclic compounds like 2,5-dimethylpyridine can be used for approximate predictions of the chemical shifts. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Dimethylamino (-N(CH₃)₂)35 - 45
Pyrimidine C2155 - 165
Pyrimidine C4145 - 155
Pyrimidine C5115 - 125
Pyrimidine C6150 - 160

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) would confirm the coupling between the H4 and H6 protons on the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence) would directly correlate each proton to its attached carbon, for instance, linking the methyl protons to the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations, which are crucial for assigning the quaternary carbons (C2 and C5) by observing correlations from the ring protons and the methyl protons.

Infrared (IR) and Raman Spectroscopic Analysis of this compound

Vibrational spectroscopy, encompassing both IR and Raman techniques, is used to identify the functional groups within a molecule. Studies on similar pyrimidine-based compounds, such as 4-amino pyrazolo (3,4-d) pyrimidine and uracil (B121893) derivatives, provide a basis for interpreting the spectra of this compound. nih.govnih.gov The vibrational frequencies can be determined experimentally and compared with theoretical calculations for accurate assignments. nih.gov

The IR spectrum is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear in the 3300-3500 cm⁻¹ region. nih.gov C-H stretching from the methyl groups would be observed around 2800-3000 cm⁻¹. The pyrimidine ring itself would produce strong C=N and C=C stretching bands in the 1500-1650 cm⁻¹ range. core.ac.uk

Raman spectroscopy offers complementary information, particularly for the symmetric vibrations of the pyrimidine ring. The interaction of pyrimidine bases with other molecules can lead to significant changes in both the frequencies and intensities of their vibrational modes in IR and Raman spectra. aip.org

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretch (Amino)3300 - 3500
C-H Stretch (Methyl)2800 - 3000
C=N, C=C Stretch (Ring)1500 - 1650
N-H Bend (Amino)1600 - 1640

Mass Spectrometry (MS) of this compound and Its Transformation Products

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, and for gaining structural insights through the analysis of its fragmentation patterns. The molecular formula of this compound is C₆H₁₀N₄, with a molecular weight of approximately 138.17 g/mol . cymitquimica.com High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The fragmentation of this compound under mass spectrometric conditions would likely involve characteristic losses, such as the loss of a methyl radical (M-15) or cleavage of the dimethylamino group. Analysis of the resulting fragment ions would help to confirm the structure of the parent molecule.

Furthermore, MS is invaluable for identifying potential transformation products. For example, if the compound undergoes oxidation, the resulting N-oxide derivative would be readily identified by a mass increase of 16 atomic mass units. This makes MS an essential tool for studying the reactivity and degradation pathways of this compound.

Electronic Absorption (UV-Vis) Spectroscopy of this compound

Electronic absorption spectroscopy, which encompasses ultraviolet (UV) and visible light, is a powerful technique for investigating the electronic transitions within a molecule. When a molecule absorbs light of a specific wavelength, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of absorbed light are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the pyrimidine ring, with its alternating double bonds and nitrogen heteroatoms, constitutes the primary chromophore. The presence of amino substituents (the primary amine at position 2 and the dimethylamino group at position 5) is expected to significantly influence the absorption spectrum. These groups act as auxochromes, modifying the absorption characteristics of the pyrimidine chromophore.

The amino groups are electron-donating, and their interaction with the electron-deficient pyrimidine ring likely leads to intramolecular charge transfer (ICT) character in the electronic transitions. This typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted pyrimidine ring. The specific wavelengths of maximum absorbance (λmax) would be sensitive to the solvent polarity, a phenomenon known as solvatochromism. In more polar solvents, it is common to observe a further shift in the absorption bands.

Detailed research findings, including specific absorption maxima and molar extinction coefficients for this compound, are not available in the surveyed literature. However, a hypothetical data table based on expected electronic transitions is presented below.

Expected Electronic Transition Typical Wavelength Range (nm) **Expected Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) **Notes
π → π200 - 4001,000 - 50,000This transition is characteristic of the aromatic pyrimidine ring. The presence of amino auxochromes is expected to shift this band to longer wavelengths.
n → π300 - 50010 - 1,000This transition involves the non-bonding electrons on the nitrogen atoms. It is typically of lower intensity than the π → π* transition.

Note: The data in this table is hypothetical and based on general principles of UV-Vis spectroscopy for similar aromatic amines. Specific experimental data for this compound is not available in the cited sources.

Thermal Analysis Techniques for this compound

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. The most common techniques for a compound like this compound would be Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. For this compound, TGA would provide information about its thermal stability and decomposition profile. As the compound is heated, it will eventually reach a temperature at which it begins to decompose, resulting in a loss of mass. The TGA curve would show the onset temperature of decomposition and the temperature at which the maximum rate of decomposition occurs. The residue remaining at the end of the experiment would indicate the extent of decomposition.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine thermal transitions such as melting point, glass transitions, and heats of reaction. For a crystalline solid like this compound, the DSC thermogram would be expected to show an endothermic peak corresponding to its melting point. The area under this peak can be used to calculate the enthalpy of fusion. At higher temperatures, exothermic peaks may be observed, corresponding to decomposition processes.

Specific experimental data from TGA or DSC analyses of this compound, such as its melting point and decomposition temperature, are not documented in the available scientific literature. A table outlining the expected thermal analysis data is provided below.

Analytical Technique Parameter Expected Observation Notes
Differential Scanning Calorimetry (DSC)Melting Point (Tₘ)An endothermic peak indicating the transition from solid to liquid.The exact temperature is not documented in the searched literature.
Thermogravimetric Analysis (TGA)Onset of Decomposition (Tₒ)The temperature at which the compound begins to lose mass due to thermal breakdown.This would define the upper limit of the compound's thermal stability. Specific data is unavailable.
Thermogravimetric Analysis (TGA)Temperature of Maximum Decomposition Rate (Tₘₐₓ)The temperature at which the rate of mass loss is highest.This provides insight into the kinetics of the decomposition process. Specific data is unavailable.

Note: The information in this table describes the expected results from thermal analysis techniques. Specific, experimentally determined values for this compound are not available in the surveyed literature.

Theoretical and Computational Studies of N5,n5 Dimethylpyrimidine 2,5 Diamine

Quantum Chemical Calculations on N5,N5-Dimethylpyrimidine-2,5-diamine

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties that are often difficult or impossible to measure experimentally. For this compound, these methods can elucidate its electronic landscape and structural preferences.

Ab Initio and Density Functional Theory (DFT) Investigations of Electronic Structure

While specific, in-depth ab initio or Density Functional Theory (DFT) studies on this compound are not widely available in the public domain, the methodologies are well-established for analyzing related heterocyclic compounds. For instance, DFT calculations using the B3LYP method with a 6-31G basis set have been successfully applied to study the electronic properties of imidazole (B134444) derivatives, which share a heterocyclic aromatic nature with pyrimidines. orientjchem.org Such studies typically involve the calculation of molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and Natural Bond Orbital (NBO) analysis to understand charge distribution, reactivity, and bonding interactions. orientjchem.org

For this compound, a DFT approach would likely reveal the influence of the electron-donating amino groups on the pyrimidine (B1678525) ring's electron density. The PubChem database provides some basic computed properties for the compound, which are likely derived from computational models.

Table 1: Computed Properties of this compound

Property Value
Molecular Weight 137.18 g/mol
XLogP3-AA 0.6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Exact Mass 137.095297364 Da
Monoisotopic Mass 137.095297364 Da
Topological Polar Surface Area 42.2 Ų
Heavy Atom Count 10

Data sourced from PubChem CID 5743468 nih.gov

Tautomerism and Conformational Analysis of this compound

The structure of this compound suggests the possibility of tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. The 2-amino group can potentially exist in both amino and imino tautomeric forms. Theoretical studies on related diamino-5-formamidopyrimidines have explored the relative stabilities of various tautomers using both Hartree-Fock (HF) and DFT methods. researchgate.net These studies have shown that the amino-keto form is generally the most stable, and the presence of a solvent field does not significantly alter the order of tautomer stability. researchgate.net

Conformational analysis would focus on the rotation around the C5-N bond connecting the dimethylamino group to the pyrimidine ring. Due to the presence of two methyl groups on the nitrogen, free rotation might be somewhat hindered, leading to preferred conformations that minimize steric clash with the adjacent hydrogen atom on the pyrimidine ring. Computational methods can map the potential energy surface as a function of the dihedral angle of this bond to identify the most stable conformers and the energy barriers between them.

Molecular Docking and Dynamics Simulations Involving this compound

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for investigating the interaction of small molecules with biological macromolecules, such as proteins. While specific docking or MD studies featuring this compound are not readily found in published literature, the pyrimidine-2,4-diamine scaffold, which is structurally related, has been the subject of such investigations. For example, substituted pyrimidine-2,4-diamines have been studied as potential inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a key enzyme in malaria. nih.gov In these studies, molecular docking helps to predict the binding mode and affinity of the ligands within the enzyme's active site. nih.gov

Similarly, MD simulations have been employed to study the binding selectivity of 2-anilino-4-(thiazol-5-yl)-pyrimidines to cyclin-dependent kinases (CDKs). nih.gov These simulations provide insights into the dynamic behavior of the ligand-protein complex over time, revealing details about the stability of interactions and the role of specific amino acid residues. nih.gov For this compound, such simulations could be used to explore its potential as an inhibitor for various enzyme targets, examining how it binds and the stability of the resulting complex.

Structure-Activity Relationship (SAR) Studies of this compound Analogues via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are instrumental in developing quantitative structure-activity relationship (QSAR) models. For classes of compounds like pyrimidine derivatives, computational SAR studies can identify key structural features that are essential for their biological function.

For instance, in the development of PfDHFR inhibitors, computational analyses can help to rationalize the observed inhibitory activities of a series of pyrimidine-2,4-diamine analogues. nih.gov By comparing the binding modes and interaction energies of different analogues, researchers can determine which substitutions on the pyrimidine core enhance or diminish activity. Although no specific computational SAR studies on this compound analogues were identified, this approach would be invaluable in any effort to optimize this molecule for a particular biological target. The goal would be to build a predictive model that links molecular descriptors (e.g., electronic properties, steric features) of the analogues to their activity.

Prediction of Spectroscopic Properties of this compound

Computational chemistry can also be used to predict the spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, theoretical calculations can provide estimates of its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra.

DFT calculations, for example, are commonly used to predict ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. These predictions can help in the assignment of experimental spectra. While a vendor, BLD Pharm, mentions the availability of NMR, HPLC, and LC-MS data for this compound, the actual spectral data or computational predictions are not provided in the search results. bldpharm.com Similarly, another company, SIELC Technologies, describes an HPLC method for the analysis of this compound. sielc.com The prediction of IR spectra involves calculating the vibrational frequencies of the molecule's normal modes, which correspond to specific bond stretches, bends, and torsions. This can help to interpret experimental IR spectra by assigning observed peaks to specific molecular motions.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Diamino-5-formamidopyrimidines
Pyrimidine-2,4-diamines
2-anilino-4-(thiazol-5-yl)-pyrimidines

Coordination Chemistry of N5,n5 Dimethylpyrimidine 2,5 Diamine

N5,N5-Dimethylpyrimidine-2,5-diamine as a Ligand in Transition Metal Complexes

This compound possesses several potential coordination sites, making it a versatile ligand for transition metal ions. The key donor atoms are the two nitrogen atoms of the pyrimidine (B1678525) ring and the nitrogen atoms of the 2-amino and 5-dimethylamino groups. The electron-donating nature of the dimethylamino group is expected to increase the basicity of the adjacent ring nitrogen (N1) and the exocyclic amino nitrogen (N5), enhancing their coordination ability. In contrast, the 2-amino group is a primary amine and can also participate in coordination.

The presence of multiple potential donor sites allows for a variety of coordination modes. The ligand could act as a monodentate ligand, coordinating through one of the ring nitrogens or the exocyclic amino groups. It could also function as a bidentate ligand, chelating to a metal center through a ring nitrogen and an adjacent amino group, or bridging between two metal centers. The steric hindrance from the dimethylamino group may influence the preferred coordination geometry and the stability of the resulting complexes. The analogous compound, N5,N5-dimethylpyridine-2,5-diamine, is noted for its potential in coordination chemistry due to the basicity of its amino groups, a property that is expected to be shared by this compound.

Synthesis and Characterization of Metal Complexes Incorporating this compound

While specific synthetic procedures for metal complexes of this compound are not extensively documented, general methods for the synthesis of pyrimidine-based metal complexes can be applied. These typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry of the reactants can influence the structure and composition of the resulting complex.

For instance, the synthesis of silver(I) complexes with aminopyrimidyl ligands has been achieved by reacting the ligand with a silver(I) salt in a suitable solvent system. researchgate.net Similarly, the synthesis of other transition metal complexes with pyrimidine derivatives often involves direct reaction of the ligand with metal halides or nitrates in solvents like ethanol (B145695), methanol, or acetonitrile.

The characterization of any newly synthesized complexes of this compound would involve a range of spectroscopic and analytical techniques. Infrared (IR) spectroscopy would be crucial to identify the coordination sites by observing shifts in the vibrational frequencies of the C=N and N-H bonds upon complexation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide information about the ligand's environment in the complex. Elemental analysis would be used to determine the empirical formula of the complex, while single-crystal X-ray diffraction would provide definitive information about the solid-state structure, including bond lengths, bond angles, and coordination geometry.

Table 1: Expected Spectroscopic Data for this compound and its Metal Complexes

Spectroscopic TechniqueExpected Observations for Free LigandExpected Changes upon Complexation
Infrared (IR) Characteristic bands for N-H stretching of the amino group, C=N stretching of the pyrimidine ring, and C-N stretching of the dimethylamino group.Shifts in the stretching frequencies of the pyrimidine ring nitrogens and/or the exocyclic amino groups upon coordination to a metal center.
¹H NMR Resonances corresponding to the aromatic protons of the pyrimidine ring, the N-H protons of the amino group, and the methyl protons of the dimethylamino group.Chemical shift changes for protons near the coordination site. Broadening of N-H signals may also occur.
¹³C NMR Resonances for the carbon atoms of the pyrimidine ring and the methyl carbons of the dimethylamino group.Shifts in the resonances of carbon atoms adjacent to the coordinating nitrogen atoms.

Binding Modes and Coordination Geometries of this compound Ligands

Based on its structure, this compound can adopt several binding modes. The most common would likely involve coordination through one or more of its nitrogen atoms.

Monodentate Coordination: The ligand could coordinate to a metal center through either one of the pyrimidine ring nitrogens (N1 or N3) or the exocyclic 2-amino nitrogen. The dimethylamino group at the 5-position is less likely to be the primary coordination site due to steric hindrance.

Bidentate Chelating Coordination: The ligand could form a five-membered chelate ring by coordinating through a ring nitrogen (N1) and the adjacent 2-amino group. This mode of coordination is common for 2-aminopyrimidine (B69317) derivatives and leads to stable complexes.

Bidentate Bridging Coordination: The ligand could bridge two metal centers. This could occur in several ways, for example, through the two ring nitrogens (N1 and N3) or through one ring nitrogen and one of the exocyclic amino groups.

The resulting coordination geometries would depend on the metal ion, its preferred coordination number, and the stoichiometry of the complex. For a metal ion that favors octahedral geometry, the ligand might occupy one or two coordination sites, with the remaining sites filled by other ligands or solvent molecules. In the case of square planar or tetrahedral geometries, the ligand would adapt accordingly. The steric bulk of the dimethylamino group would play a significant role in determining the final geometry.

Applications of this compound Metal Complexes

While specific applications for metal complexes of this compound have not been reported, the applications of complexes with related pyrimidine ligands suggest potential areas of utility.

Metal complexes of pyrimidine derivatives have been explored as catalysts in various organic transformations. For example, palladium complexes of pyrimidine-functionalized N-heterocyclic carbenes have shown catalytic activity in C-H activation and Mizoroki-Heck reactions. Given that the electronic properties of the pyrimidine ring can be tuned by substituents, it is conceivable that metal complexes of this compound could exhibit interesting catalytic properties. The electron-donating dimethylamino group would increase the electron density on the pyrimidine ring and the metal center, which could influence the catalytic activity in reactions such as cross-coupling reactions or oxidation catalysis.

The ability of this compound to act as a bridging ligand makes it a promising candidate for the construction of coordination polymers and supramolecular assemblies. The multiple nitrogen donor sites can link metal centers together to form one-, two-, or three-dimensional networks. The structure of these networks would be influenced by the coordination preferences of the metal ion and the geometry of the ligand. For instance, silver(I) complexes with aminopyrimidyl ligands have been shown to form two-dimensional supramolecular networks through a combination of coordination bonds and weak interactions like Ag···C interactions. researchgate.net It is plausible that this compound could form similar extended structures, potentially with interesting properties such as porosity or luminescence.

Supramolecular Chemistry Involving N5,n5 Dimethylpyrimidine 2,5 Diamine

Hydrogen Bonding Interactions and Networks of N5,N5-Dimethylpyrimidine-2,5-diamine

Hydrogen bonding is a critical directional interaction in determining the structure of nitrogen-containing heterocyclic compounds like pyrimidines. For this compound, the primary amine group (-NH2) at the C2 position is the principal hydrogen bond donor. The two hydrogen atoms can form bonds with suitable acceptor atoms. The nitrogen atoms within the pyrimidine (B1678525) ring and the nitrogen of the primary amine itself can act as hydrogen bond acceptors.

In principle, this molecule could form several hydrogen bonding motifs:

N-H···N interactions: The amine hydrogen could form a strong hydrogen bond with one of the nitrogen atoms of the pyrimidine ring of a neighboring molecule, a common and robust interaction in aminopyrimidine systems. nih.gov

N-H···H-N dimers: Two molecules could potentially form a self-complementary dimer through a pair of N-H···N bonds.

Self-Assembly Processes of this compound Derived Structures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For derivatives of this compound, this process would be guided by the same forces responsible for its crystal packing, primarily hydrogen bonding and π-π stacking interactions between the pyrimidine rings.

While specific studies on the self-assembly of this compound have not been reported, the functional groups present suggest a high potential for forming predictable supramolecular synthons. A synthon is a structural unit within a molecule that can form reliable and predictable intermolecular interactions. The 2-aminopyrimidine (B69317) moiety is a well-known building block in crystal engineering and can reliably form hydrogen-bonded dimers or catemers (chains). chalcogen.roisc.ac The addition of the dimethylamino group at the C5 position would modulate these interactions, potentially leading to different, more complex assembled structures compared to simpler aminopyrimidines.

This compound in Crystal Engineering

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. chalcogen.ro The use of this compound as a building block (tecton) in crystal engineering is plausible but appears to be an underexplored area of research.

The key to its use in crystal engineering lies in its hydrogen bonding capabilities. The 2-amino group provides a reliable site for forming strong, directional N-H···N or N-H···O bonds, for example, in the creation of co-crystals with carboxylic acids or other molecules containing hydrogen bond acceptors. chalcogen.roisc.ac The pyrimidine ring itself offers a platform for π-π stacking interactions, which would further stabilize the resulting crystal lattice. The role of the dimethylamino group would be to influence solubility and modify the electronic properties of the pyrimidine ring, which could subtly alter the strength and geometry of the non-covalent interactions. A comprehensive analysis, however, awaits experimental determination of its crystal structure or its co-crystals.

Intermolecular Interactions and Crystal Packing Phenomena of this compound

The crystal packing of this compound would be a result of a combination of intermolecular forces. Based on its structure and studies of similar molecules, the following interactions are expected to be significant:

Hydrogen Bonding: As discussed, N-H···N interactions involving the 2-amino group and the ring nitrogens would likely be the primary organizing force. acs.org

Van der Waals Forces: Weaker, non-directional forces, including those from the methyl groups of the dimethylamino function, would contribute to the cohesive energy of the crystal, filling space efficiently.

Without an experimentally determined crystal structure, a definitive description of the packing arrangement remains speculative. The table below lists computed physicochemical properties for a potential isomer, N2,N2-Dimethylpyrimidine-2,5-diamine, which provide an indication of its general molecular characteristics relevant to intermolecular interactions.

Table 1: Computed Physicochemical Properties for N2,N2-Dimethylpyrimidine-2,5-diamine (CAS 56621-99-9) Note: This data is for a structural isomer and is based on computational models, not experimental measurement.

PropertyValueSource
Molecular FormulaC6H10N4 ambeed.com
Molecular Weight138.17 g/mol ambeed.com
Hydrogen Bond Donors1 ambeed.com
Hydrogen Bond Acceptors2 ambeed.com
Rotatable Bonds1 ambeed.com
Topological Polar Surface Area (TPSA)55.04 Ų ambeed.com
Consensus Log Po/w0.1 ambeed.com

Catalytic Applications of N5,n5 Dimethylpyrimidine 2,5 Diamine

N5,N5-Dimethylpyrimidine-2,5-diamine as an Organocatalyst

There is currently no direct scientific literature demonstrating the use of this compound as an organocatalyst. Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. For a molecule like this compound to function as an organocatalyst, its basic nitrogen atoms could potentially act as Brønsted or Lewis bases.

For context, other pyrimidine (B1678525) derivatives, such as 4-dimethylaminopyridine (B28879) (DMAP), are well-established nucleophilic catalysts. However, the electronic properties and steric environment of the amino groups in this compound would differ significantly from DMAP, influencing its potential catalytic activity. Without experimental data, any proposed organocatalytic role remains speculative.

This compound as a Ligand in Homogeneous and Heterogeneous Catalysis

The presence of multiple nitrogen atoms suggests that this compound could theoretically act as a ligand, binding to metal centers to form catalysts for homogeneous or heterogeneous reactions. Diamine ligands are common in coordination chemistry and can be crucial in tuning the electronic and steric properties of a metal catalyst.

In homogeneous catalysis, a metal complex of this compound could potentially catalyze reactions such as cross-coupling, hydrogenation, or oxidation. The bidentate nature of the diamine could form a stable chelate ring with a metal ion.

For heterogeneous catalysis, the molecule could be immobilized on a solid support. However, no studies have been published detailing the synthesis or catalytic activity of such supported catalysts.

Mechanistic Insights into this compound Mediated Catalysis

Given the absence of established catalytic applications for this compound, there are no mechanistic studies to report. Mechanistic investigations are contingent on the discovery and development of reactions catalyzed by this compound.

Should this compound be found to act as an organocatalyst, mechanistic studies would likely focus on the role of the amine and pyrimidine nitrogens in substrate activation. If it were to function as a ligand, studies would explore the coordination chemistry and the electronic effects of the ligand on the metal center throughout the catalytic cycle.

Emerging Catalytic Roles for this compound

The exploration of new catalysts is an ongoing effort in chemical research. While there are no currently documented "emerging" catalytic roles for this compound, its structure suggests areas where it might be investigated. Potential, yet unexplored, areas of research could include:

Asymmetric Catalysis: If a chiral version of the molecule were synthesized, it could be explored as a ligand for asymmetric catalysis, a field of high importance in the synthesis of pharmaceuticals and fine chemicals.

Photoredox Catalysis: The pyrimidine core could potentially be involved in photoredox processes, although this is highly speculative and would require significant modification to impart the necessary photophysical properties.

It is important to reiterate that these are purely hypothetical applications based on the chemical structure of this compound and the known reactivity of related compounds. Further research is required to determine if this compound has any practical utility in the field of catalysis.

Biological Activity and Biochemical Interactions of N5,n5 Dimethylpyrimidine 2,5 Diamine

Enzyme Inhibition Studies of N5,N5-Dimethylpyrimidine-2,5-diamine

There is currently a lack of published research detailing specific enzyme inhibition studies conducted on this compound as a standalone compound. Scientific investigations have predominantly focused on incorporating this moiety into larger molecules to assess their collective inhibitory action on various enzymes.

Investigation of this compound Interaction with Specific Molecular Targets and Biochemical Pathways

Direct investigations into the interactions of this compound with specific molecular targets and biochemical pathways are not extensively documented in publicly available research. The compound's significance is primarily recognized through its integration into larger chemical structures designed to interact with specific biological targets.

Antimicrobial Research Involving this compound

While the broader class of diaminopyrimidine derivatives has been a subject of interest in the discovery of antibacterial agents, specific antimicrobial research focusing on this compound has not been identified in the current scientific literature.

Future Directions and Research Outlook for N5,n5 Dimethylpyrimidine 2,5 Diamine

Development of Advanced Synthetic Methodologies for N5,N5-Dimethylpyrimidine-2,5-diamine

The efficient and scalable synthesis of this compound is a foundational pillar for its future exploration. Current synthetic approaches are not extensively documented in publicly available literature, highlighting a critical area for development. Future research will likely focus on pioneering novel synthetic routes that offer high yields, purity, and cost-effectiveness.

Key areas of investigation will include:

Optimization of Existing Routes: For any known, albeit unpublished, synthetic methods, a systematic optimization of reaction parameters such as temperature, pressure, catalysts, and solvents will be crucial.

Novel Synthetic Pathways: The development of entirely new synthetic strategies is a primary objective. This could involve innovative applications of well-established reactions or the creation of bespoke methodologies tailored to the pyrimidine (B1678525) core. For instance, methods like the metal-free oxidative C-H amination of pyrimidines could be adapted for the direct and selective introduction of the dimethylamino group. nih.govresearchgate.net

Green Chemistry Approaches: A significant focus will be on developing environmentally benign synthetic protocols. This includes the use of greener solvents, catalysts, and reaction conditions that minimize waste and energy consumption. One-pot, multicomponent reactions are particularly attractive for their efficiency and reduced environmental impact. chemicalbook.com

Continuous Flow Synthesis: For industrial-scale production, the transition from batch to continuous flow processes offers numerous advantages, including improved safety, consistency, and scalability. Research into developing a continuous flow synthesis for this compound will be a significant step towards its commercial viability.

A comparative analysis of potential future synthetic methods is presented in the table below:

Synthetic MethodPotential AdvantagesPotential Challenges
Optimized Buchwald-Hartwig Amination High yields, good functional group tolerance.Cost of palladium catalysts, ligand sensitivity.
Nucleophilic Aromatic Substitution (SNAr) Potentially lower cost, simpler reagents.May require harsh reaction conditions, regioselectivity issues.
Reductive Amination of a Nitro-precursor Utilizes readily available starting materials.Use of hazardous reducing agents, potential for side reactions.
Continuous Flow Synthesis High throughput, improved safety and control.Initial setup costs, optimization of flow parameters.

Exploration of Novel Functionalized this compound Derivatives

The true potential of this compound lies in the creation of a diverse library of its derivatives. The presence of a reactive primary amine at the 2-position and the dimethylamino group at the 5-position provides a versatile scaffold for chemical modification.

Future research in this area will likely involve:

Derivatization of the Primary Amine: The 2-amino group can be readily functionalized through a variety of reactions, including acylation, alkylation, sulfonylation, and condensation with aldehydes or ketones to form Schiff bases. These modifications can be used to tune the electronic and steric properties of the molecule.

Modification of the Dimethylamino Group: While the N,N-dimethyl group is less reactive, demethylation followed by re-alkylation with different alkyl groups could provide access to a range of N5-substituted analogues.

Substitution on the Pyrimidine Ring: Although direct functionalization of the pyrimidine ring can be challenging, modern C-H activation strategies could enable the introduction of additional substituents at the 4- and 6-positions, further expanding the chemical space of accessible derivatives. nih.gov

Synthesis of Fused-Ring Systems: The diamine functionality can serve as a precursor for the synthesis of more complex, fused heterocyclic systems, such as pyrimido[4,5-b]indoles or other polycyclic aromatic structures with potentially interesting photophysical or biological properties.

The exploration of these derivatives will be guided by computational modeling and structure-activity relationship (SAR) studies to rationally design molecules with desired properties.

In-Depth Mechanistic Studies on this compound Reactivity and Transformations

A thorough understanding of the reactivity and reaction mechanisms of this compound is essential for its effective utilization in synthesis and materials science. Future research will need to employ a combination of experimental and computational techniques to elucidate the intricacies of its chemical behavior.

Key areas for mechanistic investigation include:

Kinetics and Thermodynamics of Reactions: Detailed kinetic studies of key transformations, such as the amination reactions to form its derivatives, will provide valuable insights into reaction rates and the influence of various parameters. nih.govresearchgate.net

Computational Modeling: Density Functional Theory (DFT) and other computational methods will be invaluable for modeling reaction pathways, predicting transition states, and understanding the electronic structure and reactivity of the molecule and its derivatives.

Spectroscopic Analysis of Intermediates: The use of advanced spectroscopic techniques, such as in-situ NMR and stopped-flow spectroscopy, could allow for the detection and characterization of transient intermediates in key reactions.

Influence of the Dimethylamino Group: A crucial aspect of the mechanistic studies will be to understand the electronic and steric influence of the N5,N5-dimethylamino group on the reactivity of the pyrimidine ring and the 2-amino group. This will be critical for predicting and controlling the regioselectivity of its reactions.

Design and Synthesis of this compound Based Functional Materials

The unique electronic properties and potential for hydrogen bonding make this compound an attractive building block for the design and synthesis of novel functional materials.

Future research in this domain will likely focus on:

Organic Light-Emitting Diodes (OLEDs): The pyrimidine core is a known component in materials for OLEDs. By incorporating this compound into larger conjugated systems, it may be possible to develop new materials with tailored emission properties.

Sensors: The amino groups on the pyrimidine ring can act as binding sites for metal ions or other analytes. This suggests the potential for developing chemosensors based on this compound derivatives, where binding events lead to a detectable change in fluorescence or color.

Polymers and Copolymers: The diamine functionality allows for its use as a monomer in polymerization reactions. This could lead to the synthesis of novel polymers with interesting thermal, mechanical, and electronic properties.

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrimidine ring and the amino groups can coordinate with metal ions, making this compound a potential organic linker for the construction of MOFs with applications in gas storage, separation, and catalysis.

A table outlining potential functional materials and their projected applications is provided below:

Material TypePotential ApplicationKey Properties to Investigate
Conjugated Polymers Organic Electronics (OLEDs, OFETs)Photoluminescence, charge carrier mobility, thermal stability.
Fluorescent Probes Chemical Sensing, BioimagingSelectivity and sensitivity to analytes, quantum yield.
Polyimides/Polyamides High-performance plasticsThermal stability, mechanical strength, dielectric properties.
Metal-Organic Frameworks Gas storage, Catalysis, SeparationPorosity, surface area, catalytic activity, selective adsorption.

Expanding the Scope of Biological and Catalytic Applications for this compound

The structural similarity of this compound to known bioactive molecules and catalysts suggests a promising future in these fields. The pyrimidine scaffold is a common feature in many pharmaceuticals and biologically active compounds. nih.govrsc.orgmdpi.com

Future research will likely explore:

Medicinal Chemistry:

Kinase Inhibitors: Diaminopyrimidine derivatives have shown promise as inhibitors of various kinases, which are important targets in cancer therapy. nih.gov Screening this compound and its derivatives against a panel of kinases could identify novel anticancer agents.

Antimicrobial Agents: The pyrimidine nucleus is present in several antimicrobial drugs. The compound and its derivatives could be evaluated for their activity against a range of bacteria and fungi.

Antiviral and Anti-inflammatory Agents: The broad biological activity of pyrimidines suggests that this compound derivatives may also possess antiviral or anti-inflammatory properties.

Catalysis:

Organocatalysis: The basic nitrogen atoms in this compound could enable it to act as an organocatalyst in various organic transformations. Its catalytic activity could be compared to that of well-known catalysts like 4-dimethylaminopyridine (B28879) (DMAP). taylorandfrancis.comwikipedia.org

Ligand in Metal Catalysis: The diamine can act as a bidentate ligand for transition metals, forming complexes that may exhibit catalytic activity in reactions such as cross-coupling, hydrogenation, or oxidation.

The table below summarizes potential biological and catalytic applications that warrant future investigation:

Application AreaSpecific Target/ReactionRationale for Investigation
Medicinal Chemistry Focal Adhesion Kinase (FAK) InhibitionDiaminopyrimidines are known FAK inhibitors. nih.gov
Dihydrofolate Reductase (DHFR) InhibitionDiaminopyrimidines are scaffolds for antifolate drugs. mdpi.comnih.gov
Antibacterial ActivityThe pyrimidine core is a common motif in antibacterial agents.
Catalysis Acylation and Esterification ReactionsAnalogy to the catalytic activity of DMAP. taylorandfrancis.comwikipedia.org
Cross-Coupling ReactionsCan act as a ligand for palladium or other transition metals.

Q & A

Q. What are the optimal synthetic routes for N5,N5-Dimethylpyrimidine-2,5-diamine, and how do reaction conditions influence yield and purity?

The synthesis typically involves catalytic hydrogenation of nitro precursors. For example, hydrogenation of dimethyl-(6-nitropyridin-3-yl)amine using 10% Pd/C in ethanol under atmospheric hydrogen pressure achieves a 94% yield . Multi-step reactions may require controlled temperatures (e.g., 25°C) and solvent selection (e.g., ethanol or DMSO) to minimize side products . Purity is critical for downstream applications, necessitating post-synthesis purification via column chromatography or recrystallization.

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : For confirming hydrogen and carbon environments in the pyrimidine ring and dimethylamino groups.
  • Mass Spectrometry (EI-HRMS) : To verify molecular weight (e.g., observed m/z 137.0957 for C₇H₁₁N₃) .
  • Infrared (IR) Spectroscopy : To identify functional groups like NH₂ and C-N stretches.
  • High-Performance Liquid Chromatography (HPLC) : For assessing purity (>95%) .

Q. How does the pyrimidine ring influence the compound’s reactivity in substitution reactions?

The electron-rich pyrimidine ring stabilizes intermediates during nucleophilic substitution, particularly at the C2 and C5 positions. Bromine or chlorine substituents (e.g., in 3-Chloropyridazine analogs) act as leaving groups, enabling further functionalization . Solvent polarity (e.g., DMSO) can enhance reaction rates by stabilizing transition states .

Advanced Research Questions

Q. What experimental designs are recommended for assessing the compound’s bioactivity, such as enzyme inhibition or antimicrobial effects?

  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., with fluorogenic substrates) to measure IC₅₀ values. Compare results with structurally similar compounds like pyridine-2,5-diamine derivatives to establish structure-activity relationships (SAR) .
  • Antimicrobial Testing : Employ microdilution methods (e.g., MIC determination) against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) and validate results via molecular docking to identify target proteins (e.g., DNA gyrase) .

Q. How can computational methods complement experimental studies of this compound?

  • Molecular Docking : Simulate binding interactions with biological targets (e.g., kinases) using software like AutoDock Vina. Validate docking poses with mutagenesis studies .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and regioselectivity in substitution reactions .

Q. What strategies resolve contradictions in reported bioactivity data for pyrimidine-diamine derivatives?

Discrepancies often arise from variations in compound purity, assay conditions (e.g., pH, temperature), or cell line specificity. To address this:

  • Standardize synthesis protocols (e.g., Pd/C catalyst loading ).
  • Replicate assays across independent labs with blinded controls.
  • Perform meta-analyses of SAR data to identify outlier results .

Q. How can the compound’s electronic properties be tuned for material science applications?

Introducing electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups alters conjugation and charge transfer efficiency. For example, tert-butyl substituents in indolo-carbazole derivatives enhance thermal stability in optoelectronic materials . UV-Vis and cyclic voltammetry are critical for characterizing these modifications.

Methodological Considerations

  • Synthetic Optimization : Screen catalysts (e.g., Pd/C vs. Raney Ni) and solvents (polar aprotic vs. protic) to maximize yield .
  • Data Validation : Cross-reference spectral data with NIST databases to ensure accuracy .
  • Ethical Compliance : Adhere to regulatory guidelines (e.g., REACH registration) for handling and disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.